6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione
Overview
Description
6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and iminomethyl groups, as well as phenyl rings. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-hydroxybenzaldehyde with 2-methylphenylurea in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione: Known for its antiviral activity.
6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione: Exhibits high activity against HIV-1.
4-Amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: Synthesized through similar routes and has potential biological activities.
Uniqueness
6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and iminomethyl groups, along with the phenyl rings, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-5-2-3-8-15(11)21-17(24)14(16(23)20-18(21)25)10-19-12-6-4-7-13(22)9-12/h2-10,22,24H,1H3,(H,20,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLLNFHXSLTTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NC3=CC(=CC=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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